

A Technical Guide to DOTA-PEG5-azide: Properties and Applications

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Compound of Interest

Compound Name: DOTA-PEG5-azide

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For Researchers, Scientists, and Drug Development Professionals

DOTA-PEG5-azide is a bifunctional linker molecule increasingly utilized in the fields of medical imaging, radioimmunotherapy, and targeted drug delivery. This guide provides an in-depth overview of its chemical properties and common experimental applications, tailored for researchers and professionals in drug development.

Core Molecular Data

DOTA-PEG5-azide combines three key functional components: a DOTA chelator, a polyethylene glycol (PEG) spacer, and a terminal azide group. This combination allows for the stable chelation of radiometals, enhanced solubility and pharmacokinetic properties due to the PEG linker, and versatile conjugation to biomolecules via "click chemistry."

Property	Value	Source(s)
Chemical Formula	C ₂₈ H ₅₂ N ₈ O ₁₂	[1][2][3]
Molecular Weight	Approximately 692.8 g/mol	[3][4][5]
Exact Mass	692.3705 u	[1]
Appearance	Solid powder	[1]
Purity	Typically ≥95%	[4][6]
Solubility	Soluble in DMSO	[1]
Storage	Long-term at -20°C, protected from light and moisture.	[1][4]

Key Functional Moieties and Their Roles

- DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic chelator forms highly stable complexes with a variety of trivalent metal ions.[1][3][4] This property is crucial for applications in nuclear medicine, where it is used to carry radiometals such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or Lutetium-177 (¹⁷⁷Lu) for targeted radiotherapy.[2][7][8]
- PEG5 (Pentaethylene Glycol): The five-unit polyethylene glycol spacer is a hydrophilic chain that serves multiple purposes.[1] It enhances the aqueous solubility of the entire conjugate, which is often a challenge when working with complex biomolecules.[3][4] Furthermore, the PEG linker can improve the in vivo pharmacokinetics of the final product by increasing its hydrodynamic radius and reducing renal clearance.
- Azide (-N₃): The terminal azide group is a key component for modern bioconjugation techniques.[1][4] It readily participates in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[9][10] This allows for the covalent attachment of the DOTA-PEG5 moiety to a wide range of biomolecules, such as peptides, antibodies, or nanoparticles that have been functionalized with a corresponding alkyne group.[1][9]

Experimental Protocols and Methodologies

The use of **DOTA-PEG5-azide** typically involves a two-stage process: bioconjugation followed by radiolabeling.

Bioconjugation via Click Chemistry

This stage involves the attachment of **DOTA-PEG5-azide** to a target biomolecule (e.g., an antibody or peptide) that has been pre-functionalized with an alkyne group.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

- Preparation of Reactants:
 - Dissolve the alkyne-modified biomolecule in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
 - Prepare a stock solution of **DOTA-PEG5-azide** in an organic solvent such as DMSO.
 - Prepare stock solutions of a copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). A copper ligand such as TBTA may also be used to improve reaction efficiency and reduce copper-mediated damage to the biomolecule.
- Reaction Execution:
 - To the biomolecule solution, add the **DOTA-PEG5-azide** solution.
 - Add the reducing agent, followed by the copper(I) source.
 - The reaction is typically incubated at room temperature for 1-4 hours.
- Purification:
 - The resulting DOTA-conjugated biomolecule is purified from excess reagents and byproducts using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC) or dialysis.

Radiolabeling of the DOTA-Conjugate

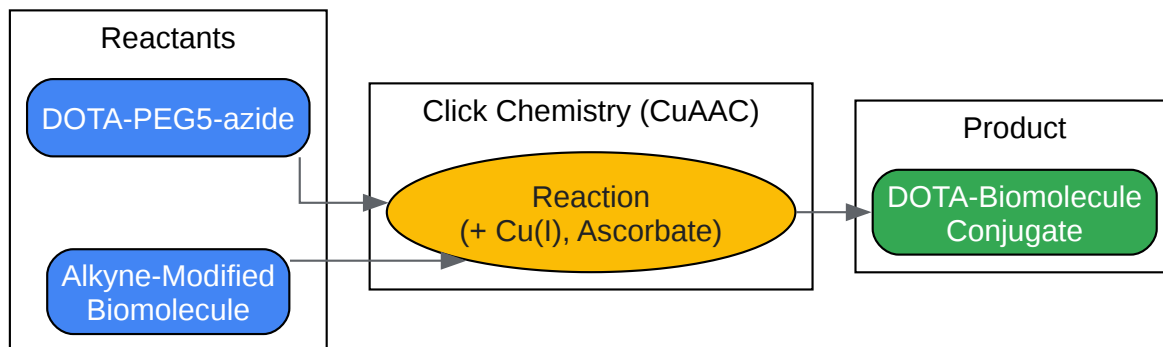
Once the DOTA-moiety is attached to the biomolecule, it can be labeled with a radioisotope. The following is a general protocol for labeling with Gallium-68.

General Protocol for ^{68}Ga Labeling:

- Elution of ^{68}Ga :
 - Gallium-68 is typically obtained from a $^{68}\text{Ge}/^{68}\text{Ga}$ generator by elution with dilute hydrochloric acid.
- Buffering and Chelation:
 - The acidic ^{68}Ga eluate is added to a solution of the DOTA-conjugated biomolecule in a suitable buffer, typically sodium acetate, to achieve an optimal pH for labeling (around 3.5-4.5).[\[2\]](#)[\[11\]](#)
 - The reaction mixture is heated, often at 95°C , for 5-15 minutes to facilitate the chelation of ^{68}Ga by the DOTA cage.[\[11\]](#)
- Quality Control and Purification:
 - The radiolabeling efficiency is assessed using techniques like instant thin-layer chromatography (iTLC) or radio-HPLC.
 - If necessary, the final radiolabeled product is purified, often using a C18 cartridge to remove any unchelated ^{68}Ga .

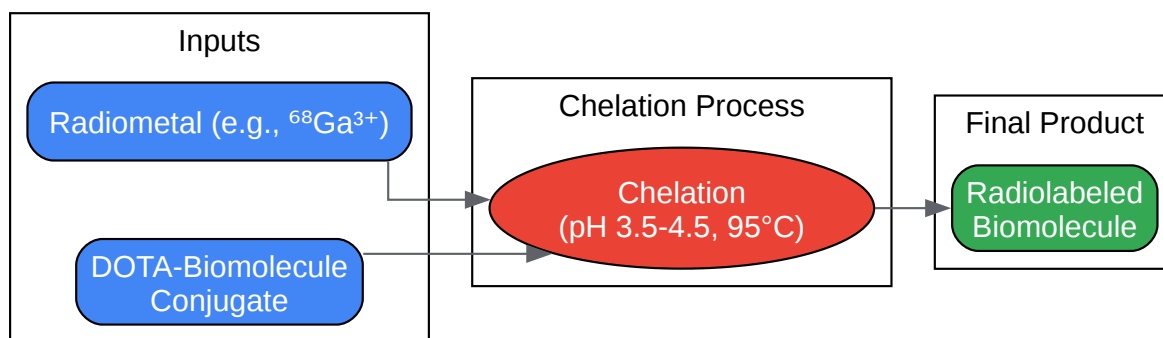
Visualized Workflows

The following diagrams illustrate the key processes involving **DOTA-PEG5-azide**.



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Bioconjugation of a target molecule with **DOTA-PEG5-azide**.



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Radiolabeling workflow for a DOTA-conjugated biomolecule.

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